molecular formula C29H23NO4 B2668796 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid CAS No. 2241141-69-3

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid

Cat. No.: B2668796
CAS No.: 2241141-69-3
M. Wt: 449.506
InChI Key: JBOOVNABXMMWTC-UHFFFAOYSA-N
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Description

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is a benzoic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) -protected aminomethyl group attached to the para position of the benzene ring. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The compound’s synthesis typically involves reacting 4-(aminomethyl)benzoic acid with Fmoc-Cl in a dioxane-water system, yielding ~90% of the product after acidification and purification . Its structural confirmation is achieved via $^1$H NMR and mass spectrometry (MS), with applications in medicinal chemistry as a linker or building block for drug conjugates.

Properties

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)26-12-6-1-7-21(26)20-15-13-19(14-16-20)17-30-29(33)34-18-27-24-10-4-2-8-22(24)23-9-3-5-11-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOOVNABXMMWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 9H-fluorene with methoxycarbonyl chloride to form the Fmoc group. This intermediate is then reacted with 4-aminomethylbenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

The primary application of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is in peptide synthesis. The Fmoc group allows for the selective protection of amino acids, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS) methods. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) is common to enhance the formation of peptide bonds during this process.

Role in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. Its ability to stabilize reactive intermediates makes it valuable in designing drugs that require precise structural characteristics for biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from this acid have shown activity against multidrug-resistant strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents .

Anticancer Research

Research has also explored the anticancer potential of derivatives based on this compound. By modifying the structure, researchers aim to enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells. Initial findings suggest that certain derivatives exhibit promising cytotoxic effects on various cancer cell lines.

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated derivatives for effectiveness against resistant strainsSome compounds showed significant inhibition against Gram-positive bacteria
Anticancer Activity AssessmentInvestigated modified derivatives for cytotoxicityCertain derivatives exhibited enhanced potency against specific cancer cell lines

Mechanism of Action

The mechanism of action of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.

Comparison with Similar Compounds

4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid

  • Structural Difference: Positional isomer with the Fmoc-aminomethyl group on the para position of the benzoic acid ring.
  • Synthesis: Synthesized similarly via Fmoc-Cl and 4-(aminomethyl)benzoic acid .
  • Applications : Used in solid-phase peptide synthesis (SPPS) as a linker.
  • Key Distinction : The para-substitution may influence steric interactions in peptide elongation compared to ortho-substituted analogs.

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid

  • Structural Difference : Replaces the benzoic acid moiety with phenylacetic acid , shifting the carboxylic acid to the adjacent carbon .
  • Physicochemical Impact : Reduced acidity (pKa ~4.5–5.0 for phenylacetic acid vs. ~2.2 for benzoic acid) alters solubility and reactivity in aqueous environments.
  • Applications : Suitable for conjugating hydrophobic moieties due to increased lipophilicity.

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-butyrylamino]-6-fluoro-benzoic acid

  • Structural Modifications: Fluorine atom at the 6-position of the benzoic acid ring enhances electronegativity and metabolic stability. Butyryl amino linker extends the spacer between the Fmoc group and the core structure .
  • Applications: Potential use in fluorine-19 NMR studies or PET imaging probes due to the fluorine atom.

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid

  • Structural Feature : Methyl group at the meta position introduces steric hindrance.
  • Impact : Reduces rotational freedom and may hinder interactions with enzymes or receptors .
  • Stability : Requires storage at room temperature in dry conditions to prevent Fmoc deprotection .

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid

  • Functional Group : Azide (-N$_3$) enables bioorthogonal "click chemistry" (e.g., CuAAC reactions).
  • Applications : Ideal for bioconjugation in drug delivery systems or fluorescent labeling .

Comparative Analysis Table

Compound Name Key Structural Features Physicochemical Properties Applications Reference
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid Benzoic acid core, Fmoc-aminomethyl at para position High acidity (pKa ~2.2), moderate lipophilicity SPPS, drug conjugates
4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid Para-substituted Fmoc-aminomethyl benzoic acid Similar to above but altered steric interactions SPPS linkers
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid Phenylacetic acid backbone Lower acidity (pKa ~4.5–5.0), higher lipophilicity Hydrophobic conjugates
2-[2-(Fmoc-amino)-butyrylamino]-6-fluoro-benzoic acid Fluorine at C6, butyryl linker Enhanced metabolic stability, electronegative Imaging probes, NMR studies
4-((Fmoc-amino)-3-methylbenzoic acid Meta-methyl group Steric hindrance, reduced reactivity Tuned pharmacokinetics
(S)-2-(Fmoc-amino)-4-azidobutanoic acid Azide functional group Click chemistry compatibility Bioconjugation, labeling

Research Findings and Trends

  • Synthetic Efficiency : The Fmoc protection strategy is universally applicable across analogs, with yields >85% in most cases .
  • Functional Group Impact : Electronegative substituents (e.g., -F) improve binding affinity in target interactions, while azides expand utility in modular chemistry .
  • Stability Considerations : Fmoc-protected compounds generally require anhydrous storage to prevent premature deprotection .

Biological Activity

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid, commonly referred to as Fmoc-2-amino benzoic acid, is a compound widely utilized in peptide synthesis due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Name : this compound
  • Molecular Formula : C24H21NO4
  • CAS Number : 176504-01-1
  • Molecular Weight : 373.43 g/mol

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino functionality, allowing for selective reactions during peptide bond formation. Upon deprotection, the amino group becomes reactive, facilitating the synthesis of bioactive peptides that can modulate various biological processes.

1. Antimicrobial Activity

Research indicates that derivatives of amino acids, including Fmoc-2-amino benzoic acid, exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

2. Antioxidant Properties

The presence of specific functional groups in Fmoc-2-amino benzoic acid may confer antioxidant activity. This property is crucial in combating oxidative stress within biological systems, which is linked to various diseases .

3. Enzyme Modulation

As a substrate or inhibitor, this compound can influence enzymatic reactions critical for metabolic pathways. Its ability to interact with enzymes suggests potential applications in drug design and therapeutic interventions .

Case Study 1: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of Fmoc-2-amino benzoic acid against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Case Study 2: Antioxidant Activity

In vitro assays were performed to assess the antioxidant capacity of Fmoc-2-amino benzoic acid using DPPH radical scavenging methods. The compound showed promising results, with an IC50 value comparable to established antioxidants.

CompoundIC50 (µM)
Fmoc-2-amino benzoic acid25
Ascorbic Acid20

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) and requires stringent handling protocols:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and lab coats. Avoid skin/eye contact .
  • Storage: Keep containers tightly closed in a cool, well-ventilated area away from heat sources or sunlight .
  • Incompatibilities: Avoid contact with strong acids, bases, oxidizing/reducing agents due to risk of toxic fumes during decomposition .
  • Emergency Measures: In case of exposure, consult a physician immediately and provide the Safety Data Sheet (SDS) .

Q. What synthetic strategies are typically used for Fmoc-protected derivatives like this compound?

Synthesis often involves multi-step protection-deprotection workflows:

  • Step 1: Fmoc-group introduction via carbodiimide-mediated coupling (e.g., DCC or EDC) .
  • Step 2: Functional group modifications (e.g., methylation, carboxylation) under inert conditions .
  • Step 3: Final deprotection using piperidine or DBU to remove the Fmoc group . Purification is achieved via column chromatography (silica gel) or HPLC, with characterization by NMR and mass spectrometry .

Q. How should researchers assess stability during storage and experimentation?

  • Thermal Stability: Avoid temperatures >25°C; decomposition products may include toxic fumes (e.g., CO, NOx) .
  • Light Sensitivity: Store in amber glassware to prevent photodegradation .
  • Moisture Control: Use desiccants in storage containers to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How can contradictions in toxicity data be resolved for risk assessment?

Current SDS data lack ecotoxicological parameters (e.g., biodegradability, bioaccumulation) . To address gaps:

  • Predictive Modeling: Use QSAR tools to estimate toxicity endpoints .
  • Comparative Studies: Cross-reference analogs (e.g., 4-(phenylthio)butanoic acid derivatives) with known ecotoxicological profiles .
  • Empirical Testing: Conduct Daphnia magna or algal growth inhibition assays for acute toxicity .

Q. What methodological challenges arise in optimizing coupling efficiency during peptide synthesis?

Challenges include steric hindrance from the Fmoc group and side reactions:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Coupling Agents: Use HOBt/DIC or OxymaPure® to minimize racemization .
  • Real-Time Monitoring: Employ LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How do structural variations in analogs influence biological activity?

Substitutions (e.g., fluorine, phenylthio groups) alter pharmacokinetics:

  • Fluorine Derivatives: Enhance metabolic stability and target binding (e.g., 3,5-difluorophenyl analogs show 2× higher protease inhibition) .
  • Phenylthio Groups: Increase lipophilicity (logP +0.5), improving blood-brain barrier penetration .
  • Comparative Data:
Analog Modification Bioactivity
4-(Phenylthio)butanoic acidPhenylthio substitutionAntioxidant activity
Fmoc-alanineAliphatic side chainPeptide synthesis scaffold

Q. What strategies mitigate poor solubility in aqueous buffers during in vitro assays?

  • Co-Solvents: Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
  • pH Adjustment: Ionize the carboxyl group at pH >7.0 to improve aqueous dispersion .
  • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Data Limitations and Research Gaps

  • Ecological Impact: No data on biodegradation, soil mobility, or aquatic toxicity .
  • Long-Term Toxicity: Chronic exposure effects (e.g., carcinogenicity) remain unstudied .
  • Thermochemical Properties: Missing decomposition temperature, viscosity, and partition coefficients .

Researchers are advised to consult regulatory guidelines (e.g., REACH, OECD protocols) for filling data gaps through targeted studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.